3-Bromo-5-chloro-N-cyclobutylaniline
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Overview
Description
3-Bromo-5-chloro-N-cyclobutylaniline is an organic compound with the molecular formula C10H11BrClN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine and chlorine atoms at the 3rd and 5th positions, respectively, and an N-cyclobutyl group is attached to the nitrogen atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-chloro-N-cyclobutylaniline typically involves the following steps:
Bromination and Chlorination: The starting material, aniline, undergoes bromination and chlorination to introduce the bromine and chlorine atoms at the desired positions on the benzene ring. This can be achieved using bromine (Br2) and chlorine (Cl2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).
Cyclobutylation: The brominated and chlorinated aniline is then reacted with cyclobutylamine to introduce the N-cyclobutyl group. This reaction is typically carried out under basic conditions using a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-chloro-N-cyclobutylaniline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Bromo-5-chloro-N-cyclobutylaniline has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its structural features.
Industry: The compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-5-chloro-N-cyclobutylaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine and chlorine atoms can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-chloroaniline: Lacks the N-cyclobutyl group, which can affect its reactivity and applications.
3-Bromo-4-chloro-N-cyclobutylaniline: Similar structure but with different substitution pattern on the benzene ring.
3-Bromo-5-chloro-N-methyl aniline: Contains a methyl group instead of a cyclobutyl group on the nitrogen atom.
Uniqueness
3-Bromo-5-chloro-N-cyclobutylaniline is unique due to the presence of both bromine and chlorine atoms on the benzene ring and the N-cyclobutyl group. This combination of substituents can influence its chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-bromo-5-chloro-N-cyclobutylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClN/c11-7-4-8(12)6-10(5-7)13-9-2-1-3-9/h4-6,9,13H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQBDIGBEPICLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2=CC(=CC(=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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